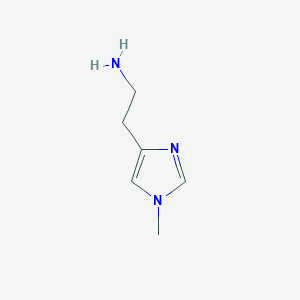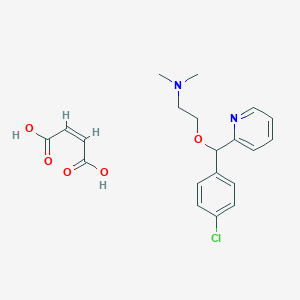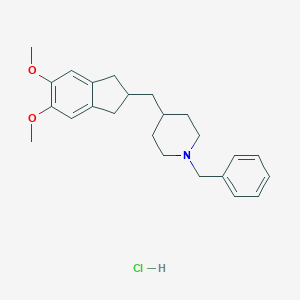
Alogliptin benzoate
Vue d'ensemble
Description
Le benzoate d’alogliptin est un médicament antidiabétique oral appartenant à la classe des inhibiteurs de la dipeptidyl peptidase-4 (DPP-4). Il est principalement utilisé pour gérer les niveaux de sucre dans le sang chez les patients atteints de diabète de type 2. Le benzoate d’alogliptin est connu pour sa capacité à provoquer peu ou pas de prise de poids et présente un risque relativement faible d’hypoglycémie .
Applications De Recherche Scientifique
Alogliptin benzoate has several scientific research applications:
Medicine: Primarily used to treat type 2 diabetes mellitus by inhibiting DPP-4, which increases the levels of incretins that help regulate blood sugar levels
Analytical Chemistry: Used in the development of spectrofluorimetric methods for the quantification of alogliptin in various forms, including dosage forms and biological samples.
Pharmacology: Studied for its pharmacokinetics and pharmacodynamics, including its effects on postprandial glucagon and GLP-1 levels.
Mécanisme D'action
Le benzoate d’alogliptin fonctionne en inhibant l’enzyme dipeptidyl peptidase-4 (DPP-4). Cette inhibition empêche la dégradation des incrétines, telles que le polypeptide insulinotrope dépendant du glucose (GIP) et le peptide-1 de type glucagon (GLP-1). Ces incrétines augmentent la sécrétion d’insuline et diminuent les niveaux de glucagon d’une manière dépendante du glucose, ce qui abaisse les niveaux de sucre dans le sang .
Analyse Biochimique
Biochemical Properties
Alogliptin benzoate interacts with the enzyme DPP-4 . As a DPP-4 inhibitor, this compound prevents the degradation of incretin hormones, glucose-dependent insulinotropic polypeptide (GIP), and glucagon-like peptide 1 (GLP-1) . This results in increased levels of these hormones, leading to an increase in insulin release and decrease in glucagon levels .
Cellular Effects
This compound has various effects on cellular processes. It influences cell function by modulating the signaling pathways of insulin and glucagon . By inhibiting DPP-4, this compound increases the levels of active GLP-1 and GIP, leading to an increase in insulin secretion and a decrease in glucagon secretion . This helps to regulate blood glucose levels.
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of DPP-4, an enzyme that degrades incretin hormones . By inhibiting this enzyme, this compound increases the levels of active incretin hormones, which in turn increases insulin secretion and decreases glucagon secretion . This helps to regulate blood glucose levels.
Temporal Effects in Laboratory Settings
The peak inhibition of DPP-4 by this compound occurs within 2-3 hours after administration . The inhibition remains above 80% at 24 hours for doses greater than or equal to 25 mg . This compound also demonstrates decreases in postprandial glucagon while increasing postprandial active GLP-1 levels over an 8-hour period following a standardized meal .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not mentioned in the search results, it’s known that the drug has been used in diabetic rabbit models
Metabolic Pathways
This compound is involved in the metabolic pathway of incretin hormones . By inhibiting DPP-4, it prevents the degradation of these hormones, leading to increased levels of active incretins . This results in increased insulin secretion and decreased glucagon secretion, helping to regulate blood glucose levels .
Subcellular Localization
The specific subcellular localization of this compound is not mentioned in the search results. As a DPP-4 inhibitor, it is likely to interact with DPP-4 enzymes located on the cell surface
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du benzoate d’alogliptin implique plusieurs étapes clés :
Réaction de condensation : Le 3-méthyl-6-chlorouracile réagit avec le bromure de 2-cyanobenzyl en présence de dichlorométhane comme solvant sous reflux pour former un intermédiaire.
Réaction d’amination : L’intermédiaire est ensuite mis à réagir avec du dihydrochlorure de ®-3-aminopipéridine dans l’eau ou un solvant mixte eau-toluène pour produire de l’alogliptin.
Formation de sel : Enfin, l’alogliptin est converti en sa forme de sel de benzoate en le faisant réagir avec de l’acide benzoïque.
Méthodes de production industrielle
La production industrielle du benzoate d’alogliptin implique généralement une méthode en un seul pot où la solution réactionnelle intermédiaire est chauffée à 50-80 °C, suivie de l’ajout d’alcool dilué. La solution est ensuite refroidie à 0-40 °C pour faire cristalliser le produit, qui est ensuite filtré et séché .
Analyse Des Réactions Chimiques
Le benzoate d’alogliptin subit diverses réactions chimiques, notamment :
Condensation : Réagit avec la ninhydrine et le phénylacétaldéhyde pour former un dérivé de pyrrolidone fluorescent.
Hydrolyse : Peut être hydrolysé en conditions acides ou basiques pour produire ses composants constitutifs.
Oxydation et réduction : Des informations limitées sont disponibles sur des réactions d’oxydation et de réduction spécifiques impliquant le benzoate d’alogliptin.
Les réactifs couramment utilisés dans ces réactions comprennent la ninhydrine, le phénylacétaldéhyde et divers solvants tels que le dichlorométhane et le toluène . Les principaux produits formés à partir de ces réactions sont généralement des dérivés ou des intermédiaires utilisés dans d’autres étapes de synthèse.
Applications de recherche scientifique
Le benzoate d’alogliptin a plusieurs applications de recherche scientifique :
Médecine : Principalement utilisé pour traiter le diabète de type 2 en inhibant la DPP-4, ce qui augmente les niveaux d’incrétines qui aident à réguler les niveaux de sucre dans le sang
Pharmacologie : Étudié pour sa pharmacocinétique et sa pharmacodynamie, y compris ses effets sur les niveaux postprandiaux de glucagon et de GLP-1.
Comparaison Avec Des Composés Similaires
Le benzoate d’alogliptin est comparé à d’autres inhibiteurs de la DPP-4 tels que la saxagliptine, la sitagliptine et la vildagliptine. Bien que tous ces composés partagent un mécanisme d’action similaire, le benzoate d’alogliptin est unique dans sa structure moléculaire spécifique et son profil pharmacocinétique .
Composés similaires
Saxagliptine : Un autre inhibiteur de la DPP-4 utilisé pour gérer le diabète de type 2.
Sitagliptine : Connue pour son efficacité en association avec la metformine.
Vildagliptine : Souvent utilisée dans les thérapies combinées pour un meilleur contrôle glycémique.
Le benzoate d’alogliptin se distingue par sa haute sélectivité pour la DPP-4 et sa conversion chirale minimale in vivo .
Propriétés
IUPAC Name |
2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile;benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2.C7H6O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19;8-7(9)6-4-2-1-3-5-6/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3;1-5H,(H,8,9)/t15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJICOXJTRHYAK-XFULWGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N.C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)N.C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20582095 | |
| Record name | Benzoic acid--2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20582095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850649-62-6 | |
| Record name | Alogliptin benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850649-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid--2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20582095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-({6-[(3R)-3-Aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-Dihydropyrimidin-1(2H)-yl}methyl)benzonitrile monobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALOGLIPTIN BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEN99869SC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of alogliptin?
A1: Alogliptin is a highly selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). [, , , ] This enzyme rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). [, ]
Q2: What are the downstream effects of DPP-4 inhibition by alogliptin?
A2: By inhibiting DPP-4, alogliptin increases the levels of GLP-1 and GIP. These incretin hormones play a crucial role in glucose homeostasis by:
- Stimulating glucose-dependent insulin secretion: GLP-1 enhances insulin release from pancreatic beta cells in response to elevated blood glucose levels. [, , , ]
- Suppressing glucagon secretion: GLP-1 reduces the release of glucagon from the pancreas, further contributing to blood glucose control. [, , , ]
Q3: Does alogliptin exert its glucose-lowering effects solely through GLP-1 receptor activation?
A3: Research suggests that alogliptin may utilize both GLP-1 receptor-dependent and receptor-independent pathways to exert its beneficial effects. In a study using a rabbit model of ischemia-reperfusion injury, alogliptin's cardioprotective effects were partially blocked by the GLP-1 receptor antagonist exendin (9–39), but completely blocked by the nitric oxide synthase inhibitor L-NAME. This suggests the involvement of nitric oxide production in alogliptin's mechanism of action, independent of the GLP-1 receptor. []
Q4: Are there any studies investigating alogliptin's effect on glucagon levels?
A4: Yes, a study in Japanese patients with chronic kidney disease treated with steroids (a common cause of steroid-induced diabetes) found that alogliptin treatment significantly reduced plasma glucagon levels. [] This glucagon reduction was correlated with improved glycemic control, suggesting an additional mechanism by which alogliptin may improve blood sugar regulation.
Q5: How is alogliptin absorbed and metabolized in the body?
A5: Alogliptin exhibits a moderate degree of absorption, estimated to exceed 75%. [] Food intake does not significantly affect alogliptin's absorption. [, ] It primarily undergoes renal excretion. []
Q6: Does alogliptin interact with commonly prescribed medications for type 2 diabetes?
A6: Alogliptin has shown no clinically significant pharmacokinetic interactions with metformin or cimetidine. [] Studies have investigated alogliptin in combination therapies with other antidiabetic agents like metformin, pioglitazone, and insulin, demonstrating its efficacy and safety in combination regimens. [, , , , , ]
Q7: Are there any specific patient populations for whom alogliptin dosage adjustments are recommended?
A7: Alogliptin requires dosage adjustments in patients with moderate to severe renal impairment. [] Dosage adjustments based on weight are not typically necessary. []
Q8: What is the efficacy of alogliptin in reducing HbA1c levels?
A8: Clinical trials have demonstrated that alogliptin can reduce glycosylated hemoglobin (HbA1c) levels by 0.4–1.0% in 26 weeks, both as monotherapy and in combination with other antidiabetic agents. [, , , , , , ]
Q9: Have there been any large-scale clinical trials investigating the cardiovascular safety of alogliptin?
A9: Yes, the EXAMINE trial was a randomized controlled clinical trial designed to assess the cardiovascular safety of alogliptin in patients with type 2 diabetes and recent acute coronary syndrome. The trial found no increased risk of cardiovascular events, mortality, or hospitalized heart failure with alogliptin compared to placebo. [, , ]
Q10: Are there any studies exploring the effects of long-term alogliptin treatment?
A10: A study in Japanese patients with type 2 diabetes found that long-term treatment with alogliptin (after switching from sitagliptin) for 12 months maintained the reductions in HbA1c and blood glucose levels achieved with sitagliptin, without any relapses in glycemic control or serum lipid levels. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-(1-Methylpiperidin-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-9-one](/img/structure/B192784.png)




